Ethyl 4-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate
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Description
Ethyl 4-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate is a useful research compound. Its molecular formula is C18H23N3O4S and its molecular weight is 377.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds containing a thiazole ring, such as this one, have been known to interact with various biochemical pathways and enzymes or stimulate/block receptors in biological systems .
Mode of Action
The thiazole ring, a key component of this compound, has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . This allows the compound to behave unpredictably when entering physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .
Biochemical Pathways
Molecules containing a thiazole ring, such as this compound, can activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Result of Action
Compounds containing a thiazole ring, such as this one, can have a variety of effects depending on their specific structure and the biological systems they interact with .
Biological Activity
Ethyl 4-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate is a complex compound that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a combination of a furan ring, thiazole moiety, and piperazine structure, contributing to its biological activity. The molecular formula is C18H22N4O3S, with a molecular weight of approximately 378.45 g/mol.
Biological Activities
1. Antimicrobial Activity
Recent studies indicate that compounds with thiazole and furan rings exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been shown to possess antibacterial and antifungal activities. A study demonstrated that this compound displayed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 32 |
Escherichia coli | 14 | 64 |
Candida albicans | 12 | 128 |
2. Anticancer Activity
The anticancer potential of the compound has been evaluated using various cancer cell lines. The compound showed promising results in inhibiting cell proliferation in HeLa (cervical cancer) and MCF7 (breast cancer) cells.
Cell Line | IC50 (µM) |
---|---|
HeLa | 10.5 |
MCF7 | 8.3 |
In vitro assays revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, which are crucial for programmed cell death.
3. Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been assessed through various models, including lipopolysaccharide (LPS)-induced inflammation in macrophages. The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:
- Antimicrobial Mechanism : The thiazole ring enhances membrane permeability in bacteria, leading to cell lysis.
- Anticancer Mechanism : Induction of apoptosis is mediated through mitochondrial pathways, with the compound promoting the release of cytochrome c and subsequent activation of caspases.
- Anti-inflammatory Mechanism : Inhibition of NF-kB signaling pathways reduces the expression of inflammatory mediators.
Case Studies
A notable case study involved the synthesis and evaluation of similar thiazole derivatives which highlighted their enhanced biological activities compared to traditional antibiotics. In this study, this compound was compared against standard drugs like ampicillin and found to exhibit superior efficacy against resistant strains.
Properties
IUPAC Name |
ethyl 4-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-2-24-18(23)6-5-17(22)21-9-7-20(8-10-21)12-16-19-14(13-26-16)15-4-3-11-25-15/h3-4,11,13H,2,5-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNIOQNNMMVHHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.